An In-depth Technical Guide to the Physical Properties of 4-methoxy-2-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Physical Properties of 4-methoxy-2-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-methoxy-2-(trifluoromethyl)benzoic acid (CAS No: 127817-85-0). As a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates, a thorough understanding of its physicochemical characteristics is paramount for its effective application.[1][2] This document outlines its molecular structure, presents a summary of its physical properties, and provides detailed, field-proven experimental protocols for the determination of its melting point, aqueous solubility, and acid dissociation constant (pKa). Furthermore, this guide discusses the expected spectral characteristics of the compound, drawing on data from analogous structures to aid in its identification and characterization.
Introduction
4-Methoxy-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid featuring both a methoxy and a trifluoromethyl group on the benzene ring. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group imparts unique electronic properties and reactivity to the molecule.[3] This makes it a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmacologically active compounds. A precise knowledge of its physical properties is crucial for researchers in process development, formulation science, and medicinal chemistry to ensure reproducibility, optimize reaction conditions, and predict its behavior in various solvent systems and biological environments.
Molecular Structure and Properties
The structural representation of 4-methoxy-2-(trifluoromethyl)benzoic acid is provided below, along with a table summarizing its key physical and chemical identifiers.
Chemical Structure:
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 127817-85-0 | [1][2] |
| Molecular Formula | C₉H₇F₃O₃ | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| InChIKey | MLCRFQSWSHKLDP-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(C(O)=O)c(c1)C(F)(F)F | [1] |
| Appearance | White Powdered Compound | [2] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available experimental and predicted data for 4-methoxy-2-(trifluoromethyl)benzoic acid and related compounds.
Table 2: Summary of Physical Properties
| Property | Value | Method/Notes | Source |
| Melting Point | 149 °C | Experimental | [1] |
| Boiling Point | ~269.4 ± 35.0 °C | Predicted for 4-methoxy-2-(trifluoromethoxy)benzoic acid | [4] |
| Aqueous Solubility | Limited (<1 mg/mL at 25°C) | Estimated based on 2-methoxy-4-(trifluoromethyl)benzoic acid | [3] |
| pKa | ~2.5 - 3.0 | Estimated based on 4-(trifluoromethyl)benzoic acid (pKa 2.7) | [3] |
| LogP | 2.3 | Predicted | [5] |
Experimental Protocols for Physical Property Determination
To supplement the available data and provide a framework for in-house characterization, the following sections detail standardized experimental procedures for determining key physical properties.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the 4-methoxy-2-(trifluoromethyl)benzoic acid sample is completely dry, as residual solvent can depress the melting point. Gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Insertion: Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Approximate Melting Point (Optional): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate of the melting range.
-
Accurate Melting Point Determination: For an accurate measurement, start heating at a rate of approximately 10-15 °C/minute until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/minute.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Workflow for Aqueous Solubility Determination
Caption: Workflow for determining the aqueous solubility of a compound.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount of 4-methoxy-2-(trifluoromethyl)benzoic acid to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The presence of undissolved solid should be visually confirmed.
-
Equilibration: Agitate the mixture at a constant temperature (typically 25 °C or 37 °C for biological relevance) using a mechanical shaker or stirrer for a sufficient time to reach equilibrium (e.g., 24 to 72 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration through a low-binding membrane filter (e.g., 0.22 µm PVDF).
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of the analyte.
-
Solubility Calculation: Calculate the solubility of the compound in the aqueous medium, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common and reliable method for pKa determination.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining the pKa of a compound by potentiometric titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
Sample Preparation: Accurately weigh a sample of 4-methoxy-2-(trifluoromethyl)benzoic acid and dissolve it in a known volume of deionized water. A co-solvent such as methanol or ethanol may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered.
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar in the solution. Begin stirring at a constant rate.
-
Titrant Addition: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: After each addition of the titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
-
pKa Determination: The pKa of the acidic proton is equal to the pH of the solution at the half-equivalence point.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methoxy protons should present as a sharp singlet around δ 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The methoxy carbon will be observed around δ 55-60 ppm. The carbon of the trifluoromethyl group will also be a quartet with a large C-F coupling constant.[6]
Infrared (IR) Spectroscopy
The IR spectrum of 4-methoxy-2-(trifluoromethyl)benzoic acid is expected to exhibit characteristic absorption bands for its functional groups. A strong, broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A sharp and intense peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O stretching of the methoxy group will likely appear in the 1250-1300 cm⁻¹ region. Strong absorptions in the 1100-1350 cm⁻¹ range are characteristic of C-F stretching vibrations of the trifluoromethyl group.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4-methoxy-2-(trifluoromethyl)benzoic acid, the molecular ion peak [M]⁺ would be expected at m/z 220. Under electron ionization (EI), common fragmentation patterns would likely involve the loss of a hydroxyl group (-OH), a methoxy group (-OCH₃), and the trifluoromethyl group (-CF₃).[5]
Conclusion
This technical guide has synthesized the available information on the physical properties of 4-methoxy-2-(trifluoromethyl)benzoic acid and provided detailed experimental protocols for their determination. While some physical constants are yet to be experimentally determined and published, the provided methodologies offer a robust framework for their in-house characterization. A thorough understanding of these properties is essential for the successful application of this versatile building block in the fields of chemical synthesis, drug discovery, and materials science.
References
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Jiang, S., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
NIST. (n.d.). 2-Trifluoromethylbenzoic acid, 4-methoxyphenyl ester. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-2-(trifluoromethyl)benzoic acid (C9H7F3O3). Retrieved from [Link]
-
Stenutz. (n.d.). 4-methoxy-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Trifluoromethylbenzoic acid, 4-methoxyphenyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Chemcasts. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5) Properties. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 4-Methoxy-2-(trifluoromethyl)benzoic acid suppliers and producers. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values. 32, e3940. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
- 1. 4-methoxy-2-(trifluoromethyl)benzoic acid [stenutz.eu]
- 2. 4-Methoxy-2-(trifluoromethyl)benzoic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 3. 4-Methoxy-2-(trifluoromethoxy)benzoic acid (886502-37-0) for sale [vulcanchem.com]
- 4. 4-METHOXY-2-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 886502-37-0 [m.chemicalbook.com]
- 5. PubChemLite - 4-methoxy-2-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR [m.chemicalbook.com]




